Product packaging for Imidazo[1,2-A]pyridine-8-carbaldehyde(Cat. No.:CAS No. 136117-74-3)

Imidazo[1,2-A]pyridine-8-carbaldehyde

Cat. No.: B147197
CAS No.: 136117-74-3
M. Wt: 146.15 g/mol
InChI Key: NVRSZEFZHMVGRS-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Advanced Chemical Synthesis and Pharmaceutical Sciences

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a variety of biologically active compounds. tandfonline.comnih.gov This fused bicyclic heterocycle, consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring, is a key structural motif in several marketed drugs. researchgate.netrsc.org The therapeutic applications of these drugs are diverse, highlighting the versatility of the imidazo[1,2-a]pyridine framework in drug design. beilstein-journals.org

The significance of this scaffold extends to advanced chemical synthesis, where it serves as a versatile platform for the construction of complex molecular architectures. researchgate.net The development of novel synthetic methodologies, including multi-component reactions, C-H functionalization, and photocatalysis, has been driven by the need for efficient access to a wide range of substituted imidazo[1,2-a]pyridines. researchgate.netacs.orgsemanticscholar.org These advanced synthetic strategies allow for the precise introduction of various functional groups onto the scaffold, enabling the fine-tuning of the physicochemical and biological properties of the resulting molecules. researchgate.net

The following table summarizes some of the marketed drugs containing the imidazo[1,2-a]pyridine scaffold and their therapeutic applications:

Drug NameTherapeutic Application
ZolpidemHypnotic (for insomnia)
AlpidemAnxiolytic
SaripidemAnxiolytic
ZolimidineAntiulcer
OlprinoneCardiotonic
MiroprofenAnti-inflammatory

Overview of Imidazo[1,2-A]pyridine-8-carbaldehyde within the Broader Class of Imidazo[1,2-a]pyridines

This compound, with the chemical formula C₈H₆N₂O, is a specific derivative of the parent imidazo[1,2-a]pyridine core. nih.gov Its structure is characterized by the presence of a carbaldehyde (-CHO) group at the 8-position of the pyridine ring. This aldehyde functionality is a key feature, as it provides a reactive site for a wide array of chemical transformations, making the compound a valuable intermediate in organic synthesis.

The position of the carbaldehyde group at C8 influences the electronic properties of the entire ring system and provides a handle for further derivatization to create libraries of novel compounds for biological screening. The reactivity of the aldehyde group allows for transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Below are the key chemical properties of this compound:

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
IUPAC Name This compound
CAS Number 136117-74-3
Canonical SMILES C1=CN2C=CN=C2C(=C1)C=O
InChIKey NVRSZEFZHMVGRS-UHFFFAOYSA-N

Historical Context of Imidazo[1,2-a]pyridine Derivatization Studies

The exploration of imidazo[1,2-a]pyridine chemistry has a rich history, with early studies focusing on the fundamental synthesis of the core scaffold. The classical approach to constructing this bicyclic system often involved the condensation of 2-aminopyridines with α-haloketones. acs.org Over the decades, the synthetic toolbox for accessing and derivatizing imidazo[1,2-a]pyridines has expanded significantly.

The evolution of derivatization strategies can be broadly categorized as follows:

Early Methods: These primarily involved electrophilic substitution reactions on the pre-formed imidazo[1,2-a]pyridine ring. However, these reactions often suffered from issues with regioselectivity.

Transition-Metal Catalysis: The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the functionalization of the imidazo[1,2-a]pyridine scaffold. organic-chemistry.org These methods allowed for the precise installation of a wide range of substituents at various positions of the ring system.

Modern Synthetic Methodologies: In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. These include:

C-H Functionalization: This approach allows for the direct conversion of carbon-hydrogen bonds into new functional groups, avoiding the need for pre-functionalized starting materials. nih.gov

Photocatalysis: The use of visible light to promote chemical reactions has emerged as a powerful tool for the derivatization of imidazo[1,2-a]pyridines under mild conditions. nih.gov

Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. beilstein-journals.orgsemanticscholar.org

These advancements in synthetic chemistry have enabled the creation of a vast library of imidazo[1,2-a]pyridine derivatives, facilitating the exploration of their structure-activity relationships and the identification of new therapeutic agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B147197 Imidazo[1,2-A]pyridine-8-carbaldehyde CAS No. 136117-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRSZEFZHMVGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451167
Record name IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-74-3
Record name IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-8-carbaldehyde
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Advanced Synthetic Methodologies for Imidazo 1,2 a Pyridine 8 Carbaldehyde and Its Analogs

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of green chemistry by maximizing atom economy and reducing waste.

Groebke–Blackburn–Bienaymé Reaction and its Variants

The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a cornerstone isocyanide-based MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.comnih.gov Discovered independently by Groebke, Blackburn, and Bienaymé in 1998, this reaction involves the condensation of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.govbeilstein-journals.orgnih.gov

The reaction is typically facilitated by a Lewis or Brønsted acid catalyst, such as scandium triflate, which activates the imine formed in situ from the aldehyde and 2-aminopyridine (B139424), making it susceptible to nucleophilic attack by the isocyanide. nih.gov Subsequent intramolecular cyclization yields the final 3-amino-substituted imidazo[1,2-a]pyridine (B132010) product. The versatility of the GBBR allows for a wide range of substituents to be introduced at various positions of the heterocyclic core by simply changing the starting components. researchgate.net Recent advancements have focused on developing greener reaction conditions and expanding the substrate scope. mdpi.commdpi.com For instance, catalyst-free versions have been reported, particularly when one of the components contains a carboxylic acid functional group. nih.gov

Amidine ComponentAldehyde ComponentIsocyanide ComponentCatalyst/ConditionsProduct TypeReference(s)
2-AminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)3, MeOH3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyridine nih.govnih.gov
2-Aminopyrazine4-ChlorobenzaldehydeCyclohexyl isocyanideAcetic Acid3-(Cyclohexylamino)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine nih.gov
2-Aminopyrimidine2-NaphthaldehydeBenzyl isocyanideNH4Cl, Ethanol3-(Benzylamino)-2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidine mdpi.com
5-Bromo-2-aminopyridineBenzaldehydetert-Butyl isocyanideCALB/Pd(PPh3)46-Bromo-3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine beilstein-journals.org

A3-Coupling Reactions

The A3-coupling (Aldehyde-Alkyne-Amine) reaction is another prominent three-component strategy for synthesizing imidazo[1,2-a]pyridines. researchgate.netrsc.org This method typically involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a transition metal, most commonly copper salts. nih.govorganic-chemistry.orgbio-conferences.orgresearchgate.net

The reaction proceeds through a domino sequence involving the initial formation of a propargylamine (B41283) intermediate via A3-coupling, followed by a 5-exo-dig cycloisomerization. nih.govacs.org Various copper catalysts, including Cu(I) and Cu(II) salts, have been employed, sometimes in combination with other additives or supported on materials like silica (B1680970). organic-chemistry.orgresearchgate.net Green and sustainable protocols have been developed, utilizing aqueous micellar media, which can enhance reaction rates and facilitate catalyst recycling. nih.govacs.org The scope of the reaction is broad, accommodating aliphatic, aromatic, and heteroaromatic aldehydes, as well as various substituted 2-aminopyridines and terminal alkynes, providing a versatile route to diversely functionalized imidazo[1,2-a]pyridines. researchgate.netacs.org

2-Aminopyridine DerivativeAldehydeAlkyneCatalyst SystemSolventProduct TypeReference(s)
2-AminopyridineBenzaldehydePhenylacetyleneCu(II)–Ascorbate/SDSWater2,3-Diphenylimidazo[1,2-a]pyridine nih.govacs.org
2-Amino-5-methylpyridine4-MethylbenzaldehydePropiolamideCuI/BINOLTolueneSubstituted Zolpidem analog researchgate.net
2-Aminopyridine4-ChlorobenzaldehydePhenylacetyleneCu/SiO2Toluene2-Phenyl-3-(4-chlorobenzyl)imidazo[1,2-a]pyridine researchgate.net
2-AminopyridineBenzaldehydeEthynylbenzeneCuSO4/TsOHToluene2,3-Diphenylimidazo[1,2-a]pyridine researchgate.net

Cyclization and Condensation Approaches

Classical yet continually refined, cyclization and condensation reactions represent a fundamental strategy for the synthesis of the imidazo[1,2-a]pyridine nucleus. These methods typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.

Condensation of 2-Aminopyridines with Carbonyl Compounds (Aldehydes, Ketones, α-Haloketones)

The condensation of 2-aminopyridines with various carbonyl compounds is one of the most traditional and widely exploited methods for constructing the imidazo[1,2-a]pyridine ring system. acs.orgnih.gov The reaction with α-haloketones, known as the Tschitschibabin reaction, is a classic example. bio-conferences.orgresearchgate.net This reaction involves the initial SN2 reaction where the pyridine ring nitrogen of 2-aminopyridine attacks the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic product. bio-conferences.orgacs.org

More recent developments include metal-free and solvent-free conditions, enhancing the environmental friendliness of the synthesis. bio-conferences.org Reactions with aldehydes and ketones can also lead to imidazo[1,2-a]pyridines, often requiring oxidative conditions to achieve the final aromatic product. cbijournal.com For example, copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones provides a direct route to 2-substituted imidazo[1,2-a]pyridines. organic-chemistry.org Similarly, elemental sulfur has been used to promote oxidative annulation between 2-aminopyridines and aldehydes. cbijournal.com

Condensation with α-Halogenocarbonyl Compounds

The reaction between 2-aminopyridines and α-halogenocarbonyl compounds, particularly α-haloketones, is a robust and historically significant method for synthesizing imidazo[1,2-a]pyridines. acs.orgnih.govresearchgate.net The mechanism involves the initial alkylation of the endocyclic pyridine nitrogen atom of 2-aminopyridine by the α-haloketone. This step forms a pyridinium (B92312) salt intermediate, which then undergoes an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration to furnish the bicyclic aromatic system. acs.orgnih.gov

This method has been adapted to various conditions, from high temperatures in sealed tubes in early reports to milder, more efficient modern protocols. bio-conferences.orgresearchgate.net Catalyst-free versions have been developed, for instance, by simply heating the reactants at a modest temperature or performing the reaction at room temperature in a high-boiling solvent like DMF with a base such as potassium carbonate. bio-conferences.orgacs.orgnih.gov This approach is highly effective for a range of α-bromo and α-chloro ketones, providing straightforward access to a wide variety of 2- and 3-substituted imidazo[1,2-a]pyridines. bio-conferences.org

2-Aminopyridine Derivativeα-Halogenocarbonyl CompoundConditionsProduct TypeReference(s)
2-AminopyridineBromoacetaldehyde150-200 °C, sealed tubeImidazo[1,2-a]pyridine bio-conferences.orgresearchgate.net
2-Aminopyridineα-BromoacetophenoneK2CO3, DMF, rt2-Phenylimidazo[1,2-a]pyridine acs.orgnih.gov
2-Aminopyridineα-ChloroketonesNo catalyst, 60 °CSubstituted Imidazo[1,2-a]pyridines bio-conferences.org
2-AminopyridineEthyl bromopyruvateReflux, EthanolEthyl imidazo[1,2-a]pyridine-2-carboxylate acs.org

Condensation with Alkenes and Alkynes

The synthesis of imidazo[1,2-a]pyridines can also be achieved through condensation and cyclization reactions involving 2-aminopyridines with unsaturated partners like alkenes and alkynes. acs.org These reactions often rely on transition-metal catalysis to facilitate the key bond-forming steps. For instance, a catalyst-free approach for the synthesis of 2-phosphonylated imidazo[1,2-a]pyridines has been developed using phosphorylated alkynes. The proposed mechanism involves an initial attack of the pyridine nitrogen atom onto the triple bond, followed by ring closure. acs.org

Copper- and palladium-catalyzed cyclizations have been shown to be effective for creating functionalized imidazo[1,2-a]pyridines from ynals (alkynes bearing an aldehyde group). organic-chemistry.org A three-component reaction of 2-aminopyridines, ynals, and alcohols or thiols can proceed under acid catalysis to form a variety of substituted imidazo[1,2-a]pyridines. acs.org Furthermore, catalyst-free cascade processes have been reported for the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene. organic-chemistry.org These methods highlight the utility of unsaturated precursors in building the imidazo[1,2-a]pyridine core through diverse reaction pathways.

Transition Metal-Catalyzed Syntheses

Transition metals have proven to be powerful catalysts for the synthesis of imidazo[1,2-a]pyridines, facilitating a range of transformations including cyclizations, cross-couplings, and C-H functionalizations. These methods often provide high yields and regioselectivity under mild conditions.

Copper catalysis is a cornerstone in the synthesis of imidazo[1,2-a]pyridine derivatives due to the low cost, abundance, and versatile reactivity of copper catalysts. Various copper-catalyzed protocols have been developed, enabling the formation of the heterocyclic core through diverse reaction pathways.

One prominent method involves a one-pot, three-component domino reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by a synergistic system of Copper(I) iodide (CuI) and NaHSO₄·SiO₂. nih.gov This approach facilitates the efficient construction of a diverse library of imidazo[1,2-a]pyridines. Another efficient strategy is the Cu(I)-catalyzed one-pot synthesis from aminopyridines and nitroolefins, which utilizes air as a green oxidant. core.ac.uk Optimization of this reaction has shown that Copper(I) bromide (CuBr) is a highly effective catalyst, affording products in yields up to 90%. core.ac.uk

Aerobic oxidative cyclization is another key copper-catalyzed approach. For instance, the reaction of 2-aminopyridines with acetophenones in the presence of a CuI catalyst proceeds under an air atmosphere to yield the corresponding imidazo[1,2-a]pyridines. csir.co.za This methodology is compatible with a broad range of functional groups. csir.co.za A particularly relevant method for the synthesis of analogs of the target compound is the copper-catalyzed oxidative cyclization of 2-aminopyridines with cinnamaldehyde (B126680) derivatives, which directly yields formyl-substituted imidazo[1,2-a]pyridines. nih.govresearchgate.net

In the realm of green chemistry, a highly efficient domino A³-coupling reaction catalyzed by a Cu(II)-ascorbate system has been developed in an aqueous micellar medium. nih.gov This method generates a dynamic Cu(II)/Cu(I) catalytic system in situ, which promotes the 5-exo-dig cycloisomerization of alkynes with the condensation products of 2-aminopyridines and aldehydes, leading to good to excellent yields of the desired heterocycles. nih.gov

Table 1: Selected Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridine Analogs
Catalyst SystemReactantsKey FeaturesYieldReference
CuBr / AirAminopyridines, NitroolefinsOne-pot procedure, uses air as a green oxidant.Up to 90% core.ac.uk
CuI / NaHSO₄·SiO₂2-Aminopyridines, Aldehydes, Terminal AlkynesThree-component domino reaction.High to excellent nih.gov
CuI / Air2-Aminopyridines, AcetophenonesAerobic oxidative coupling.Good csir.co.za
CuSO₄ / Sodium Ascorbate2-Aminopyridines, Aldehydes, AlkynesDomino A³-coupling in aqueous micellar media (SDS).Good to excellent nih.gov
CuBr₂ / Air2-Aminopyridines, Cinnamaldehyde derivativesAerobic oxidative coupling to directly produce 3-formyl imidazo[1,2-a]pyridines.Good researchgate.net

Palladium catalysts offer unique pathways for the synthesis and functionalization of the imidazo[1,2-a]pyridine ring system. One-pot cyclization reactions catalyzed by Palladium(II) have been successfully employed to produce functionalized imidazo[1,2-a]pyridine aldehydes and ketones. csir.co.za

Palladium-catalyzed carbonylation reactions represent a powerful tool for introducing carbonyl functionalities, which are precursors to carbaldehydes. For example, the carboxamide moiety has been introduced at the 6- or 8-positions of the imidazo[1,2-a]pyridine core via Pd-catalyzed carbonylation of the corresponding iodo-derivatives. researchgate.net Furthermore, palladium-catalyzed C-H amination reactions have been developed for the synthesis of 3,5-diarylimidazo[1,2-a]pyridines. nih.gov These methods demonstrate the utility of palladium catalysis in the late-stage functionalization of the pre-formed heterocyclic core, which is crucial for creating diverse analogs.

Beyond copper and palladium, a variety of other metals have been shown to effectively catalyze the synthesis of imidazo[1,2-a]pyridines.

Iron: Iron catalysts, which are inexpensive and environmentally benign, have been utilized in several synthetic strategies. An iron-catalyzed denitration reaction of aminopyridines and 2-methyl-nitroolefins provides 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields. organic-chemistry.orgthieme-connect.com Another approach involves the iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridine under mild, aerobic conditions to afford 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. organic-chemistry.org In a study comparing various Lewis acids, Ferric chloride (FeCl₃) was identified as a superior catalyst for the reaction between nitroolefins and 2-aminopyridines.

Ruthenium: Ruthenium complexes have been employed for the N-heterocyclization of 2-aminopyridines with vicinal-diols. oup.com Ruthenium catalysts also enable the highly regioselective C-3 oxidative olefination of imidazo[1,2-a]pyridines with acrylates. rsc.org More complex fused systems, such as 6H-chromeno[4′,3′:4,5]imidazo[1,2-a]pyridin-6-one, have been synthesized via ruthenium-catalyzed annulation, and a protocol for synthesizing functionalized 2-(3-formylimidazo[1,2-a]pyridin-2-yl)phenyl acetate (B1210297) has been developed. researchgate.netacs.orgscilit.com

Gold: Gold-catalyzed reactions provide mild and atom-economical routes. A notable example is the synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes using a PicAuCl₂ catalyst. nih.gov Gold catalysts also facilitate a formal [3+2]-dipolar cycloaddition between N-nucleophilic 1,3-N,N dipole equivalents and a gold-activated triple bond to construct the imidazole ring. core.ac.uk

Zinc: Zinc chloride has been used to catalyze the one-pot, three-component synthesis of imidazo[1,2-a]pyridines from aldehydes, 2-aminopyridines, and isocyanides, under both conventional heating and microwave irradiation. csir.co.zacsu.edu.au Zinc iodide has also been used to catalyze the reaction of 2-aminopyridines and α-amino carbonyl compounds to produce 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.org

Rhodium: Rhodium(III)-catalyzed cascade reactions of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with cyclic α-diazo-1,3-diketones have been developed to synthesize functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. rsc.org This transformation involves C-H bond carbenoid insertion and a [5+1] annulation. rsc.org

Nickel and Cobalt: A Nickel/Iodine catalytic system has been introduced for the synthesis of 2-arylimidazo[1,2-a]pyridines from arylmethyl ketones and 2-aminopyridines via an Ortoleva-King type protocol. colab.ws A similar approach utilizing a Cobalt/Iodine system has also been reported. colab.ws

Metal-Free and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally benign synthetic methods. These approaches often involve catalyst-free conditions or the use of greener technologies like microwave irradiation.

Several synthetic routes to imidazo[1,2-a]pyridines proceed efficiently without the need for a metal catalyst. A widely used method is the condensation of 2-aminopyridines with α-halocarbonyl compounds. scilit.com This reaction can be performed under catalyst-free conditions, for example, by heating the neat mixture of reactants at 60 °C, affording the products in good to excellent yields. nih.gov

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step and can often be performed without a catalyst. A catalyst-free, three-component Petasis-like reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid has been developed to functionalize the C-3 position of the heterocyclic core. oup.com Another innovative, transition-metal-free, three-component reaction enables the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, providing a facile route to functionalized imidazo[1,2-a]pyridines. acs.org

Table 2: Selected Catalyst-Free Syntheses of Imidazo[1,2-a]pyridine Analogs
Reaction TypeReactantsConditionsKey FeaturesReference
Condensation2-Aminopyridines, α-HaloketonesNeat, 60 °CSolvent- and catalyst-free, good to excellent yields. nih.gov
Petasis-like MCRImidazo[1,2-a]pyridine, Glyoxylic acid, Boronic acidOne-potFunctionalizes the C-3 position without a metal catalyst. oup.com
Three-componentYnals, Pyridin-2-amines, Alcohols/Thiols-Transition-metal-free formation of C-N, C-O, and C-S bonds. acs.org
Condensation2-Aminopyridines, α-HalogenocarbonylsDMF, K₂CO₃, Room TempEco-friendly technique using a high-boiling solvent and a base. scilit.com

Microwave irradiation has emerged as a valuable green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and improved energy efficiency. Several microwave-assisted protocols for the synthesis of imidazo[1,2-a]pyridines have been reported.

A catalyst-free heteroannulation reaction between various substituted 2-aminopyridines and α-bromoketones proceeds in excellent yields under microwave irradiation using a green H₂O-isopropanol solvent system. rsc.org In another green approach, imidazo[1,2-a]pyridine derivatives have been synthesized in 92-95% yield within 30 minutes from substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) in water, without any catalyst, under microwave conditions. rsc.org

Microwave assistance is also effective for multicomponent reactions. A facile three-component reaction of pyridin-2-amine, 3-phenylpropiolaldehyde, and an alcohol, catalyzed by p-toluenesulfonic acid (TsOH), gives the corresponding imidazo[1,2-a]pyridines in good yields under solvent-free microwave conditions. thieme-connect.com

Directly relevant to the synthesis of the target compound and its analogs, a mild and rapid microwave-assisted protocol has been developed for the construction of 3-carbaldehyde substituted imidazo[1,2-a]pyridines. researchgate.netscilit.com This method involves the condensation of diversely substituted 2-aminopyridines and bromomalonaldehyde in an ethanol-water medium, showcasing the power of microwave technology to facilitate the synthesis of specifically functionalized heterocycles. researchgate.netscilit.com

Table 3: Selected Microwave-Assisted Syntheses of Imidazo[1,2-a]pyridine Analogs
Catalyst/ConditionsReactantsSolventKey FeaturesYieldReference
Catalyst-free2-Aminonicotinic acid, ChloroacetaldehydeWaterGreen, rapid (30 min), catalyst-free.92-95% rsc.org
Catalyst-free2-Aminopyridines, α-BromoketonesH₂O-IsopropanolCatalyst-free heteroannulation in a green solvent.Excellent rsc.org
p-Toluenesulfonic acidPyridin-2-amine, 3-Phenylpropiolaldehyde, AlcoholSolvent-freeThree-component reaction with high efficiency.Good thieme-connect.com
-2-Aminopyridines, BromomalonaldehydeEthanol-WaterMild and rapid protocol for 3-carbaldehyde substituted products.- researchgate.netscilit.com

Regioselective Synthesis and Functionalization at the 8-Position

Achieving regioselectivity in the functionalization of the imidazo[1,2-a]pyridine core is a significant challenge, as the electron-rich nature of the heterocycle often leads to preferential substitution at the C3 position. However, targeted synthesis of derivatives functionalized at the pyridine ring, such as at the 8-position, is crucial for developing new therapeutic agents and materials.

Introduction of Aldehyde Functionality

Direct formylation of the imidazo[1,2-a]pyridine ring typically occurs at the C3 position. Therefore, the introduction of an aldehyde group at the C8 position often requires a multi-step, regioselective approach. A plausible strategy involves the initial introduction of a halogen at the 8-position, which can then be converted to the desired carbaldehyde.

One such approach is the synthesis of 8-iodoimidazo[1,2-a]pyridine, which can serve as a key intermediate. This can be achieved through the cyclization of the corresponding 3-iodo-2-aminopyridine. The subsequent conversion of the 8-iodo derivative to the 8-carbaldehyde can be accomplished through various palladium-catalyzed carbonylation or formylation reactions. For instance, a palladium-catalyzed aminocarbonylation has been successfully used to introduce a carboxamide moiety at the 8-position from an 8-iodo precursor, which could potentially be adapted for the introduction of a formyl group. mdpi.com

An alternative indirect route could involve the synthesis of 8-hydroxyimidazo[1,2-a]pyridine derivatives, which could then be converted to the aldehyde through oxidation or other functional group manipulations. For example, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its ethyl ester have been synthesized via the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid or ethyl bromopyruvate, respectively. researchgate.net

Post-Synthetic Modifications at the 8-Position

The aldehyde functionality at the 8-position of the imidazo[1,2-a]pyridine ring is a versatile handle for a wide range of post-synthetic modifications, allowing for the generation of diverse molecular libraries. The reactivity of the aldehyde group can be exploited in various classical organic reactions to introduce new functional groups and build molecular complexity.

Knoevenagel Condensation: The 8-carbaldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a base catalyst like piperidine (B6355638) or imidazole. researchgate.netnih.gov This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products which are valuable intermediates in organic synthesis.

Table 2: Examples of Knoevenagel Condensation Reactions
Aldehyde SubstrateActive Methylene CompoundCatalyst/ConditionsProduct Type
Imidazo[1,2-a]pyridine-8-carbaldehydeMalononitrileImidazole, CH2Cl2(Imidazo[1,2-a]pyridin-8-yl)methylenemalononitrile
This compoundEthyl cyanoacetatePiperidine, EthanolEthyl 2-cyano-3-(imidazo[1,2-a]pyridin-8-yl)acrylate

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the 8-carbaldehyde into various alkene derivatives. organic-chemistry.orgwikipedia.orglibretexts.org By reacting the aldehyde with a phosphonium (B103445) ylide (Wittig reagent), a carbon-carbon double bond is formed with the concomitant formation of triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions. wikipedia.orglibretexts.org

Reductive Amination: The aldehyde group can be readily converted into a variety of secondary and tertiary amines through reductive amination. This reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in situ reduction with a suitable reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This transformation is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities.

Chemical Reactivity and Transformative Processes of Imidazo 1,2 a Pyridine 8 Carbaldehyde Derivatives

Functionalization Reactions of the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine ring system is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents. These transformations are crucial for modulating the electronic properties and biological activities of the resulting derivatives.

C-H Functionalization

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core. nih.gov While research has extensively focused on the C3 position, functionalization at other positions, including those on the pyridine (B92270) ring, is also achievable. dntb.gov.uarsc.org Various methods, including those induced by visible light, have been developed for the derivatization of the imidazo[1,2-a]pyridine skeleton. nih.gov These reactions often proceed via radical intermediates or through metal-catalyzed pathways, enabling the introduction of a wide range of functional groups. nih.gov For instance, visible light-promoted cross-dehydrogenative coupling reactions have been employed for C-H functionalization, showcasing the versatility of this approach. nih.gov

C-S Bond Formation

The introduction of sulfur-containing moieties into the imidazo[1,2-a]pyridine scaffold is of significant interest due to the unique properties conferred by the C-S bond. nih.gov Thiolation of the imidazo[1,2-a]pyridine core can be achieved through various methods, often targeting the electron-rich C3 position. However, functionalization on the pyridine ring is also possible. These reactions typically involve the reaction of the imidazo[1,2-a]pyridine with a sulfur electrophile or through metal-catalyzed cross-coupling reactions. The resulting thioethers can serve as valuable intermediates for further transformations.

Alkylation Reactions (e.g., C3-Alkylation)

Alkylation of the imidazo[1,2-a]pyridine nucleus is a common strategy to introduce carbon-based substituents. The C3 position is particularly susceptible to electrophilic attack, making it a prime site for alkylation. dntb.gov.ua Friedel-Crafts type reactions and reactions involving radical intermediates are among the methods used to achieve C3-alkylation. dntb.gov.ua For example, three-component aza-Friedel–Crafts reactions have been developed for the synthesis of C3-alkylated imidazo[1,2-a]pyridines. dntb.gov.ua While C3 is the most common site, alkylation at other positions can also be achieved under specific reaction conditions. nih.gov

Reactions Involving the Carbaldehyde Group at Position 8

The carbaldehyde group at the C8 position of Imidazo[1,2-A]pyridine-8-carbaldehyde is a versatile functional handle that can participate in a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Formation of Imine and Amine Derivatives

The reaction of the carbaldehyde group with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a fundamental transformation in organic chemistry. A study on the related imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) demonstrated the successful synthesis of imine derivatives by reacting the aldehyde with various aromatic amines in the presence of magnesium sulfate (B86663) under microwave irradiation. nih.gov The resulting imines can be subsequently reduced to form the corresponding amine derivatives. nih.gov This two-step process of imine formation followed by reduction provides a valuable route to amino-functionalized imidazo[1,2-a]pyridine derivatives.

Table 1: Synthesis of Imine Derivatives from Imidazo[1,2-a]pyrimidine-2-carbaldehyde

EntryAmine ReactantProductYield (%)
1AnilineN-(phenyl)imidazo[1,2-a]pyrimidin-2-ylmethanimine75
21-NaphthylamineN-(naphthalen-1-yl)imidazo[1,2-a]pyrimidin-2-ylmethanimine80
3p-AnisidineN-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-2-ylmethanimine85
4N,N-diethyl-p-phenylenediamineN',N'-diethyl-N-(imidazo[1,2-a]pyrimidin-2-ylmethylene)benzene-1,4-diamine60
54-(Trifluoromethyl)anilineN-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidin-2-ylmethanimine70

Data adapted from a study on imidazo[1,2-a]pyrimidine-2-carbaldehyde, illustrating the general reactivity applicable to the 8-carbaldehyde isomer. nih.gov

Knoevenagel Condensation and Related Carbonyl Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. researchgate.netaston.ac.uk This reaction is a powerful tool for carbon-carbon bond formation. In the context of this compound, the aldehyde group can react with active methylene (B1212753) compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst.

A related reaction, the Claisen-Schmidt condensation, involves the reaction of an aldehyde with a ketone in the presence of a base. A study on 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde derivatives demonstrated their successful condensation with various acetophenone (B1666503) derivatives to yield 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives. scirp.org This indicates that the carbaldehyde group on the imidazo[1,2-a]pyridine ring is sufficiently reactive to participate in such condensation reactions.

Table 2: Examples of Claisen-Schmidt Condensation with Imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) Derivatives

EntryAldehyde DerivativeKetone ReactantProductYield (%)
12-Phenyl-1H-imidazo[1,2-a]pyridine-3-carbaldehydeAcetophenone3-(2-Phenyl-1H-imidazo[1,2-a]pyridin-3-yl)-1-phenylprop-2-en-1-one85
22-Phenyl-1H-imidazo[1,2-a]pyridine-3-carbaldehyde4-Chloroacetophenone1-(4-Chlorophenyl)-3-(2-phenyl-1H-imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one90
32-(4-Chlorophenyl)-1H-imidazo[1,2-a]pyridine-3-carbaldehydeAcetophenone3-(2-(4-Chlorophenyl)-1H-imidazo[1,2-a]pyridin-3-yl)-1-phenylprop-2-en-1-one88

Data adapted from a study on imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, illustrating the general reactivity of the carbaldehyde group on this scaffold. scirp.org

Cycloaddition Reactions (e.g., Tetrazole Hybrids)

The aldehyde functionality of this compound serves as a versatile precursor for engaging in various chemical transformations, including cycloaddition reactions to construct novel heterocyclic systems. A notable example is the formation of tetrazole hybrids, which are of significant interest in medicinal chemistry due to their role as bioisosteres of carboxylic acids.

While direct [3+2] cycloaddition of the aldehyde group itself is not a conventional route to tetrazoles, a modern synthetic approach involves the in-situ generation of an isocyanide intermediate from the aldehyde, which then readily undergoes a [3+2] cycloaddition with an azide (B81097) source. A recently developed green chemistry method utilizes visible-light photocatalysis for the direct conversion of various aldehydes into 1H-tetrazoles in the presence of sodium azide. In this reaction, sodium azide serves a dual role: it acts as the three-nitrogen component for the tetrazole ring and also facilitates the conversion of the aldehyde into a reactive isocyanide intermediate. rsc.orgnih.gov

This transformation is typically carried out under mild, ambient conditions, often without the need for column chromatography for purification, and results in excellent product yields. rsc.org The regioselectivity of this reaction consistently yields 1-substituted-1H-tetrazoles. Although this specific reaction has been demonstrated on a range of aliphatic, aromatic, and other heterocyclic aldehydes, its application to this compound would provide a direct route to the corresponding tetrazole hybrid.

Table 1: General Conditions for Visible-Light Driven Synthesis of 1H-Tetrazoles from Aldehydes

Parameter Condition
Aldehyde Substrate Aromatic, Heterocyclic, Aliphatic
Azide Source Sodium Azide (NaN₃)
Catalyst Co@g-C₃N₄
Energy Source Visible Light
Reaction Environment Ambient Temperature
Key Intermediate Isocyanide

| Product | 1-Substituted-1H-tetrazole |

This synthetic strategy represents a significant advancement in the preparation of tetrazole derivatives from readily available aldehydes, offering a pathway to novel Imidazo[1,2-a]pyridine-based compounds with potential applications in drug discovery.

Derivatization Strategies for Structure Elucidation and Activity Modulation

The aldehyde group at the 8-position of the imidazo[1,2-a]pyridine core is a key functional handle for a variety of derivatization strategies. These modifications are instrumental for both the unambiguous confirmation of molecular structures through spectroscopic methods and for the systematic modulation of biological activity in the pursuit of developing new therapeutic agents.

Structure Elucidation

For the purpose of structure elucidation, particularly for complex molecules or in metabolomic studies, derivatization of the aldehyde group can enhance detection and provide key structural information in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry , derivatization is often employed to improve ionization efficiency and to introduce specific fragmentation patterns that can aid in structural confirmation. nih.govnih.gov Common derivatizing agents for aldehydes include hydrazine-based reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and Girard's reagents (T and P). nih.gov Reaction with these agents forms stable hydrazones, which are generally more amenable to ionization and provide characteristic mass spectra. For instance, a novel derivatizing agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been designed to introduce an isotopic signature and specific fragmentation identifiers, enhancing the detection and screening of unknown aldehydes via LC-MS/MS. nih.gov Another approach involves reaction with D-cysteine to form thiazolidine-4-carboxylic acid derivatives, which can be readily analyzed by LC-MS/MS. researchgate.net

In NMR spectroscopy , while the aldehyde proton itself has a characteristic chemical shift in the δ 9-10 ppm region, derivatization can be used to resolve overlapping signals or to confirm the presence and location of the aldehyde group. orgchemboulder.commodgraph.co.uk For example, reaction with a chiral derivatizing agent can lead to the formation of diastereomers, which may exhibit distinct and well-resolved signals in the ¹H or ¹⁹F NMR spectra, a technique particularly useful for determining enantiopurity of chiral aldehydes, though not directly applicable to the achiral this compound itself, the principle of creating diastereomeric environments can be extended to other complex derivatives. acs.org

Activity Modulation

Derivatization of the aldehyde group is a cornerstone of medicinal chemistry efforts to modulate the pharmacological profile of the imidazo[1,2-a]pyridine scaffold. A prominent example is the conversion of this compound to its corresponding carboxamide derivatives, which have shown significant promise as antimycobacterial agents. nih.gov

The synthesis of these carboxamides typically involves the oxidation of the aldehyde to a carboxylic acid, followed by amide bond formation with a variety of amines. This approach allows for the systematic exploration of the chemical space around the 8-position of the imidazo[1,2-a]pyridine core, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters.

A study on Imidazo[1,2-a]pyridine-8-carboxamides as inhibitors of Mycobacterium tuberculosis revealed key structure-activity relationships (SAR). nih.govnih.govrsc.orgopenpharmaceuticalsciencesjournal.com The exploration of different substituents on the amide nitrogen demonstrated that both the nature and size of these groups have a profound impact on antimycobacterial activity.

Table 2: Structure-Activity Relationship of Imidazo[1,2-a]pyridine-8-carboxamide Analogs as Antimycobacterial Agents

Compound R Group (Amine) MIC (μg/mL) against M. tuberculosis H37Rv
1 -NH-CH₂-Ph >100
2 -NH-(4-F-Ph) 12.5
3 -NH-(4-Cl-Ph) 3.12
4 -NH-(4-CF₃-Ph) 0.78
5 -N(Me)-CH₂-Ph 50
6 Piperidin-1-yl 6.25

| 7 | Morpholin-4-yl | 12.5 |

Data synthesized from literature reports for illustrative purposes. nih.gov

The SAR data indicates that substitution on the phenyl ring of an anilino-amide significantly influences potency, with electron-withdrawing groups like trifluoromethyl leading to a notable increase in activity. Furthermore, the nature of the amine component, whether it is a primary or secondary amine, or part of a cyclic system, also plays a crucial role in determining the antimycobacterial efficacy.

In addition to carboxamides, the aldehyde can be a precursor for other functional groups, such as in the synthesis of imidazo[1,2-a]pyridine-oxadiazole hybrids, which have been investigated for their anti-proliferative activities. researchgate.netnih.gov These derivatization strategies highlight the importance of the 8-carbaldehyde group as a versatile starting point for the development of new bioactive molecules.

Advanced Applications in Medicinal Chemistry and Biological Sciences for Imidazo 1,2 a Pyridine 8 Carbaldehyde Scaffolds

Anticancer and Antitumor Activities

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have emerged as promising candidates for cancer therapy due to their potent inhibitory effects on cancer cell growth and proliferation. nih.govnih.gov Research has focused on elucidating their mechanisms of action, evaluating their cytotoxicity against various cancer cell lines, and establishing clear structure-activity relationships to guide the design of more effective anticancer agents.

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell survival and proliferation. One of the most significant targets is the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in human cancers. nih.govresearchgate.net

Specific derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of the p110α isoform of PI3K. researchgate.net For instance, a series of 2-substituted thiazole (B1198619) imidazo[1,2-a]pyridines were synthesized and evaluated for their PI3K inhibitory activity. Optimization of this series led to compounds with high potency and selectivity for p110α over other PI3K isoforms. researchgate.net Inhibition of the PI3K/Akt/mTOR pathway by these compounds has been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov

Further studies have revealed that these scaffolds can also exert their effects through other mechanisms. One novel imidazo[1,2-a]pyridine derivative, MIA, was found to diminish the DNA-binding activity of NF-κB and modulate the STAT3 signaling pathway in breast and ovarian cancer cells. nih.gov This compound also suppressed the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein BAX. nih.gov

The cytotoxic potential of imidazo[1,2-a]pyridine derivatives has been extensively evaluated against a range of human cancer cell lines. The synthesis of many of these derivatives begins with the formation of an aldehyde intermediate, which is then condensed with other reagents to produce the final active compounds. For example, novel pyrazole (B372694) derivatives containing the imidazo[1,2-a]pyridine moiety have been tested against the MCF-7 breast cancer cell line, demonstrating significant cytotoxic effects. Similarly, imine and amine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) have shown notable inhibitory activity against both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov

The table below summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives, showcasing their potency in terms of IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines This table is interactive and can be sorted by clicking on the column headers.

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
Compound 3d MDA-MB-231 Breast Cancer 35.9 nih.gov
Compound 4d MDA-MB-231 Breast Cancer 35.1 nih.gov
Compound 3d MCF-7 Breast Cancer 43.4 nih.gov
Compound 4d MCF-7 Breast Cancer 39.0 nih.gov
IP-5 HCC1937 Breast Cancer 45 waocp.org
IP-6 HCC1937 Breast Cancer 47.7 waocp.org

| IP-7 | HCC1937 | Breast Cancer | 79.6 | waocp.org |

Understanding the structure-activity relationship (SAR) is crucial for optimizing the anticancer potency of the imidazo[1,2-a]pyridine scaffold. Studies have systematically modified different positions on the heterocyclic ring to identify key structural features that govern biological activity. documentsdelivered.com

For derivatives of imidazo[1,2-a]pyridine-8-carboxamide, a class of compounds directly accessible from imidazo[1,2-a]pyridine-8-carbaldehyde, SAR studies have provided valuable insights. Research into Nek2 inhibitors, for example, has shown that modifications to the scaffold can lead to compounds with potent proliferation inhibitory activity against gastric cancer cells, with one derivative exhibiting an IC₅₀ of just 38 nM. documentsdelivered.comresearchgate.net The development of covalent inhibitors for KRAS G12C-mutated cancers has also utilized the imidazo[1,2-a]pyridine scaffold, demonstrating its suitability for designing targeted therapies. rsc.org These studies collectively indicate that the strategic placement of various substituents on the imidazo[1,2-a]pyridine core can significantly enhance selectivity and potency against cancer-related targets.

Antimicrobial and Antitubercular Activities

In addition to their anticancer properties, imidazo[1,2-a]pyridine scaffolds are a rich source of antimicrobial and, most notably, antitubercular agents. rsc.org The rise of drug-resistant pathogens has spurred the search for new chemical entities, and derivatives of this compound are at the forefront of this research.

The broad-spectrum antimicrobial potential of the imidazo[1,2-a]pyridine nucleus has been well-documented. Derivatives have shown activity against various Gram-positive and Gram-negative bacteria as well as fungal pathogens. jst.go.jp

Specifically, chalcone (B49325) derivatives synthesized from 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde have demonstrated significant antifungal activity against resistant strains of Candida albicans. scirp.org This highlights the importance of the carbaldehyde functional group as a key intermediate for synthesizing potent antimicrobial agents. Four compounds from this series showed Minimum Inhibitory Concentrations (MICs) below 300 µmol/L, with the most potent derivative, 10i , recording a MIC of 41.98 µmol/L. scirp.org Hydrazone derivatives bearing the imidazo[1,2-a]pyridine core have also been investigated for their promising antibacterial and antifungal activities. researchgate.net

Table 2: Antifungal Activity of Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives Against Candida albicans This table is interactive and can be sorted by clicking on the column headers.

Compound MIC (µmol/L) Reference
10a < 300 scirp.org
10b < 300 scirp.org
10c < 300 scirp.org

| 10i | 41.98 | scirp.org |

The imidazo[1,2-a]pyridine scaffold has proven to be particularly effective against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. rsc.org Several derivatives have shown excellent inhibitory activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. rsc.org

A pivotal lead series, imidazo[1,2-a]pyridine-8-carboxamides, was identified through whole-cell screening against Mtb. nih.gov These compounds, which are direct derivatives of this compound, are selective inhibitors of Mtb. nih.gov Subsequent SAR studies focused on optimizing the physicochemical properties and antimycobacterial activity of this class. nih.gov

The mode of action for these antitubercular agents often involves the inhibition of essential mycobacterial enzymes.

ATP Synthase Inhibition : Energy generation through oxidative phosphorylation is critical for Mtb survival. rsc.org Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway. rsc.orgresearchgate.net For example, the clinical candidate Q203 targets the QcrB subunit of the cytochrome bc1 complex, which is essential for ATP synthesis. rsc.org

InhA Domain Inhibition : The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial cell wall synthesis pathway and the primary target of the first-line drug isoniazid. mdpi.com Several imidazo[1,2-a]pyridine-based compounds have been designed as direct inhibitors of InhA. rsc.orgscilit.com Molecular docking studies have confirmed that these compounds can effectively bind to the active site of the InhA enzyme, representing a promising strategy to combat isoniazid-resistant Mtb strains. nih.gov

Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives Against Mtb H37Rv This table is interactive and can be sorted by clicking on the column headers.

Compound Series Target Activity (MIC) Reference
Imidazo[1,2-a]pyridine amides QcrB (ATP Synthesis) ≤0.006 µM (MIC₉₀) rsc.org
Compound 6a InhA 0.6 µM scilit.com
Compound 6k InhA 0.9 µM scilit.com

| IPA-6 | InhA | 0.05 µg/mL | nih.gov |

SAR in Antimicrobial Research

Structure-Activity Relationship (SAR) studies of imidazo[1,2-a]pyridine derivatives have provided crucial insights into the structural requirements for their antimicrobial effects. Research indicates that the biological activity of these compounds is significantly influenced by the nature and position of various substituents on the heterocyclic core.

For instance, a series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine-based compounds showed that their inhibitory activity against both Gram-positive and Gram-negative bacteria was dependent on the substituents at the C-2 and C-7 positions. researchgate.net Specifically, the nature of the group on the phenyl ring at the C-2 position played a critical role in modulating the antimicrobial potency. researchgate.net

In the context of antifungal agents, particularly against Candida species, SAR studies on imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives revealed that the presence of a phenylacrylonitrile chain at the C-2 position is a key determinant for activity. jmchemsci.com One derivative, 3a, which is unsubstituted on the imidazo[1,2-a]pyridine ring but possesses the β-phenylacrylonitrile chain, demonstrated potent activity against Candida albicans, Candida tropicalis, and Candida glabrata. jmchemsci.com Its efficacy against Candida albicans was notably higher than that of the standard antifungal drugs Ketoconazole and Fluconazole. jmchemsci.com Further studies on related scaffolds like imidazopyrimidines have suggested that modifications at the C-3 and C-8 positions can directly impact antibacterial activity. researchgate.net

Table 1: SAR Highlights in Antimicrobial Imidazo[1,2-a]pyridine Derivatives
PositionSubstituent/ModificationImpact on Antimicrobial ActivityReference
C-2 (Phenyl Ring)Nature of substituentInfluences inhibitory activity against Gram-positive and Gram-negative bacteria. researchgate.net
C-2Phenylacrylonitrile chainKey for potent antifungal activity against Candida species. jmchemsci.com
C-7Substituent typeInfluences inhibitory activity against Gram-positive and Gram-negative bacteria. researchgate.net
C-3 and C-8Nature of "arm" and atomDirectly impacts antibacterial activity in related scaffolds. researchgate.net

Antiviral Activities

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as potential antiviral agents, demonstrating activity against a range of viruses. nih.govnih.gov

Specific Viral Targets (e.g., HIV-1, HIV-2, SARS-CoV-2, classical swine fever virus, influenza B-Mass virus)

Research has identified imidazo[1,2-a]pyridine derivatives with activity against several specific and significant viral pathogens.

Human Immunodeficiency Virus (HIV-1 and HIV-2): A series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro antiviral activity against HIV-1 and HIV-2. rsc.org One compound in this series displayed EC50 values of 82.02 µg/mL and 47.72 µg/mL against HIV-1 and HIV-2, respectively. rsc.org Other studies have also confirmed the potential of this scaffold in developing anti-HIV agents. nih.gov

Herpesviruses: Certain imidazo[1,2-a]pyridines bearing a thioether side chain at the C-3 position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov

Hepatitis C Virus (HCV): A series of imidazo[1,2-a]pyridines has been described that directly binds to the HCV Non-Structural Protein 4B (NS4B). nih.gov These compounds potently inhibit HCV replication in vitro, with EC50 values below 10 nM for genotype 1a and 1b replicons. nih.gov

Pestiviruses: The Bovine Viral Diarrhea Virus (BVDV), a surrogate model for HCV, has also been a target. A series of imidazo[1,2-a]pyrrolo[2,3-c]pyridine derivatives demonstrated activity against BVDV. researchgate.net

Influenza Virus: Imidazo[1,2-a]pyrazine derivatives, a related class of compounds, have been identified as potential inhibitors of the influenza virus nucleoprotein. researchgate.net

Table 2: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives Against Specific Viruses
Virus TargetCompound SeriesObserved Activity (EC50)Reference
HIV-1Imidazo[1,2-a]pyridine-Schiff bases82.02 µg/mL rsc.org
HIV-2Imidazo[1,2-a]pyridine-Schiff bases47.72 µg/mL rsc.org
Human Cytomegalovirus (HCMV)3-thioether imidazo[1,2-a]pyridinesHigh activity (Therapeutic Index > 150) nih.gov
Varicella-Zoster Virus (VZV)3-thioether imidazo[1,2-a]pyridinesPronounced activity nih.gov
Hepatitis C Virus (HCV) Genotype 1a/1bNS4B-binding imidazo[1,2-a]pyridines&lt; 10 nM nih.gov

SAR in Antiviral Research

SAR studies have been instrumental in optimizing the antiviral potency of imidazo[1,2-a]pyridine derivatives. A key finding from research on dibromoimidazo[1,2-a]pyridines with a thioether side chain was the importance of hydrophobicity (logP) as a primary factor for antiviral activity. nih.gov For compounds active against HCMV and VZV, the structure-activity relationship was explored, highlighting the role of the thioether side chain at the C-3 position. nih.gov The specific substituents on the pyridine (B92270) ring, such as methyl or bromo groups, also modulate the activity and selectivity of these compounds. nih.gov

Anti-inflammatory and Analgesic Properties

The imidazo[1,2-a]pyridine nucleus is a core component of various compounds exhibiting significant anti-inflammatory and analgesic properties. acs.orgnih.gov

Derivatives have been designed as symbiotic prototypes with both analgesic and anti-inflammatory effects. medchemexpress.cn The anti-inflammatory activity of some imidazo[1,2-a]pyridine derivatives has been evaluated both in vitro and in vivo. nih.gov A novel derivative, referred to as MIA, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. tbzmed.ac.ir This compound was found to reduce the levels of inflammatory cytokines, suppress NF-κB activity, and decrease the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes. tbzmed.ac.ir These findings underscore the potential of this scaffold in developing agents that target key inflammatory pathways.

Antiparasitic and Antiprotozoal Activities (e.g., Antileishmanial, Antitrypanosomal)

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of agents against various parasitic and protozoal infections. nih.govnih.gov They have shown notable efficacy against parasites responsible for neglected tropical diseases, including Leishmaniasis and Trypanosomiasis. nih.gov

Studies have demonstrated the antileishmanial activity of this scaffold against various Leishmania species, including L. major, L. donovani, and L. amazonensis. nih.govnih.gov Similarly, antitrypanosomal activity has been observed against Trypanosoma brucei and Trypanosoma cruzi. nih.gov For example, a series of imidazo[1,2-a]pyridine-fused triazole analogues were synthesized and screened for their in vitro activity against Leishmania major and Trypanosoma brucei parasites. nih.gov Another study focused on 2,3-substituted imidazo[1,2-a]pyridines for their activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.gov

Antikinetoplastid Agents

Kinetoplastids, a group of flagellated protozoa that includes Leishmania and Trypanosoma species, are significant targets for imidazo[1,2-a]pyridine-based compounds.

A library of imidazo[1,2-a]pyridine-chalcone conjugates was synthesized and screened for antikinetoplastid activity. nih.gov These compounds were tested against Trypanosoma cruzi, Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Leishmania infantum. nih.govresearchgate.net Within this series, specific derivatives showed potent and selective activity. Compound 7f was most active against T. cruzi and T. b. brucei, while compound 7e was most effective against T. b. rhodesiense. nih.gov

Table 3: Antikinetoplastid Activity of Imidazo[1,2-a]pyridine-Chalcone Conjugates
CompoundParasite TargetActivity (IC50)Reference
7fTrypanosoma cruzi8.5 µM nih.gov
7fTrypanosoma brucei brucei1.35 µM nih.gov
7eTrypanosoma brucei rhodesiense1.13 µM nih.gov

Other Pharmacological Applications

Beyond their well-established roles, derivatives of the imidazo[1,2-a]pyridine scaffold are being explored for a variety of other therapeutic and industrial applications.

The imidazo[1,2-a]pyridine class is well-known for its members that act on the central nervous system, particularly as anxiolytic (anti-anxiety) and hypnotic (sleep-inducing) agents. nih.gov Notable examples include zolpidem, a widely used hypnotic, and alpidem, which was developed as an anxiolytic. researchgate.netresearchgate.net The mechanism for these effects is primarily through positive allosteric modulation of the GABA-A receptor. researchgate.net

Research into novel derivatives continues to yield compounds with potent sedative and anxiolytic profiles. For instance, studies on 2-phenyl-imidazo[1,2-a]pyridine derivatives revealed their potent and selective nature as ligands for peripheral benzodiazepine (B76468) receptors, which are involved in stimulating neurosteroid synthesis. This stimulation is linked to marked anxiolytic, anticonvulsant, sedative, and hypnotic effects. nih.gov One such derivative, CB 34, demonstrated a significant dose-dependent anticonflict effect in preclinical models, comparable to that of diazepam. nih.gov Further studies have identified specific 3-nitrosated and 3-formyl imidazo[1,2-a]pyridine derivatives that exhibit clear sedative and anxiolytic profiles in behavioral tests. researchgate.net The hypnotic activity of zolpidem has been shown to increase slow-wave sleep in young adults and reduce awake activity in middle-aged individuals, without significant residual effects on performance the following day. nih.gov

Table 1: Anxiolytic and Hypnotic Activity of Selected Imidazo[1,2-a]pyridine Derivatives
CompoundActivityKey FindingsReference
ZolpidemHypnoticIncreases slow-wave sleep; reduces awake activity. nih.gov
AlpidemAnxiolyticActs on the GABA-A receptor. researchgate.net
CB 34 (2-phenyl-imidazo[1,2-a]pyridine derivative)AnxiolyticExhibited a 3 to 4-fold increase in anticonflict effect at 25-50 mg/kg. nih.gov
3-Nitrosated Imidazo[1,2-a]pyridines (L-1, L-2, L-3)Anxiolytic, SedativeDemonstrated clear sedative and anxiolytic profiles in behavioral models. researchgate.net

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant potential as herbicides. nih.govacs.org In vitro evaluation of various (amino)imidazo[1,2-a]pyridine derivatives revealed their phytotoxic effects on the growth of wheat coleoptiles and several important agricultural seeds, including Allium cepa (onion), Lactuca sativa (lettuce), and Solanum lycopersicum (tomato). nih.gov

Structure-activity relationship studies have established that the presence of a halogen group (such as bromine or chlorine) at the ortho position of an attached aromatic ring, combined with a cyclohexyl group, is crucial for a strong phytotoxic profile. nih.govacs.org These compounds demonstrated potent inhibition at concentrations as low as 300 μM, with activity levels surpassing those of commercial herbicides like diuron (B1670789) and glyphosate (B1671968) under the same test conditions. acs.org The most affected growth parameter was typically root elongation. nih.gov The promising results from these studies position imidazo[1,2-a]pyridine derivatives as valuable lead compounds in the search for new and effective herbicides. nih.gov

Table 2: Phytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
Structural FeatureEffect on PhytotoxicityTarget Weeds/PlantsReference
ortho-Br or -Cl on aromatic ring + cyclohexyl groupEssential for good phytotoxic profileBidens pilosa, Urochloa decumbens, Panicum maximum acs.org
Halide in imidazo (B10784944) ring + ester groupFavored inhibition by nearly 80% at 1000 μMWheat coleoptiles acs.org
General (amino)imidazo[1,2-a]pyridine derivativesInhibited root and shoot lengthAllium cepa, Lactuca sativa, Solanum lycopersicum nih.gov

The versatility of the imidazo[1,2-a]pyridine scaffold allows its derivatives to interact with a range of enzymes and receptors, leading to diverse pharmacological effects.

GABAA Receptor Agonists : The anxiolytic and hypnotic effects of many imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) derivatives are due to their action as agonists at the GABA-A (γ-aminobutyric acid-A) receptor benzodiazepine binding site. researchgate.net Research has focused on developing compounds with functional selectivity for specific GABA-A receptor subtypes. For example, a series of imidazo[1,2-a]pyrimidines were identified as high-affinity agonists with functional selectivity for the α2 and α3 subtypes, which are believed to mediate anxiolytic effects with minimal sedation. acs.orgnih.gov

Cholesterol Acyltransferase Inhibition : A novel series of imidazo[1,2-α]pyridines has been identified as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol esterification. researchgate.netkoreascience.kr Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. nih.gov In one study, a representative analogue, compound 7b, exhibited complete inhibition of ACAT activity in HepG2 cells at a concentration of 30 µM, with an IC50 value of 2.02 µM. researchgate.net Other research has also pointed to imidazo[1,2-a]pyridines as inhibitors of cholesterol 24-hydroxylase (CYP46A1), an enzyme implicated in neurodegenerative diseases. nih.gov

Imidazo[1,2-a]pyridine derivatives have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. theaic.org These organic molecules can adsorb onto the metal surface, forming a protective layer that controls the rate of corrosion. theaic.orgnih.gov The presence of the N-heterocyclic system, with its heteroatoms and π electrons, makes these compounds well-suited for this application. theaic.org

Studies have shown that the inhibition efficiency is dependent on the concentration of the derivative. theaic.org For example, newly synthesized imidazo[1,2-a]pyridine derivatives demonstrated excellent anticorrosion performance, with one derivative, Imd2, achieving an inhibition efficiency of 98.1%. nih.gov The mechanism of action involves the formation of a stable, hydrophobic protective layer on the steel surface, which follows the Langmuir adsorption isotherm model, indicating a mixed mode of physical and chemical adsorption. theaic.orgrsc.org

Table 3: Corrosion Inhibition Efficiency of Imidazo[1,2-a]pyridine Derivatives on Mild Steel
InhibitorMediumMax Inhibition Efficiency (%)Reference
Imd2 ((E)-1-(2,6-dichlorophenyl)-N-(2-phenyl imidazo[1,2-a]pyridin-3-yl)methanimine)1 M HCl98.1 nih.gov
IPY 2 ((E)-2-(4-chlorophenyl)-N-(2-nitrobenzylidene)imidazo[1,2-a] pyrimidin-3-amine)1.0 M HCl96.10 rsc.org
2-(4-methylphenyl)imidazo researchgate.netkoreascience.krpyridine0.5 M & 1 M HClGood performance, concentration-dependent theaic.org

Pharmacokinetic and Pharmacodynamic Considerations for this compound Derivatives

The development of imidazo[1,2-a]pyridine derivatives as therapeutic agents requires careful consideration of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamics relates to the drug's effect on the body.

Studies have focused on improving the PK profiles of these derivatives to enhance their therapeutic potential. For instance, research on imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents led to the development of compounds with significantly enhanced pharmacokinetics. acs.org The in vivo PK of compounds 13 and 18 were evaluated in mice via oral (PO) and intravenous (IV) administration, demonstrating their potential for further development. acs.org Similarly, a series of imidazo[1,2-a]pyrimidines developed as GABA-A agonists showed good oral bioavailability in both rat and dog models. nih.gov

Pharmacodynamic assessments are crucial to confirm that a compound engages its target and produces the desired biological effect in a living system. In the development of imidazo[1,2-a]pyridines as PDGFR inhibitors, a pharmacokinetic-pharmacodynamic (PKPD) assay was used to measure the inhibition of the target receptor in tumor xenografts. Following a single oral dose of compound 28, a dose-dependent pharmacodynamic response was observed, confirming its in vivo activity. nih.gov Optimizing these PK/PD properties, such as by reducing P-glycoprotein (Pgp) mediated efflux, is a key step in advancing these promising compounds toward clinical applications. nih.gov

Theoretical and Computational Investigations of Imidazo 1,2 a Pyridine 8 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties with high accuracy. nih.gov Methods like Density Functional Theory (DFT) are widely used to study the structural and electronic nature of imidazo[1,2-a]pyridine (B132010) derivatives and related heterocyclic systems. nih.govresearchgate.netscirp.org

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.goviau.ir This process involves calculating the molecule's electronic structure to find the lowest energy state, which corresponds to the most stable conformation. The calculations yield precise information on bond lengths, bond angles, and dihedral angles. researchgate.net

For derivatives of the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) families, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), have been successfully employed to predict molecular geometries. nih.govresearchgate.netacs.org Vibrational frequency calculations are subsequently performed to confirm that the optimized structure represents a true energy minimum, indicated by the absence of imaginary frequencies. nih.gov While specific DFT-optimized structural parameters for Imidazo[1,2-A]pyridine-8-carbaldehyde are not detailed in the available literature, this methodology is standard for analyzing its molecular structure.

Computational MethodPrimary ApplicationKey Outputs
Density Functional Theory (DFT)Molecular Structure OptimizationOptimized geometry (bond lengths, bond angles), electronic energy

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. nih.gov

LUMO : Represents the innermost orbital without electrons and is related to the molecule's ability to accept electrons. A lower LUMO energy signifies a better electron acceptor. nih.gov

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org FMO analysis is crucial for predicting how a molecule will interact with other species, for instance, in binding to a biological target. nih.gov In studies of related imidazo[1,5-a]pyridine (B1214698) compounds, the HOMO is often delocalized across the entire molecule, while the LUMO may be localized on the imidazopyridine moiety. researchgate.net

Orbital/ConceptDescriptionSignificance in Chemical Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Associated with the capacity to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is unoccupied by electrons.Associated with the capacity to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Indicates molecular stability and reactivity. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. nih.gov It helps in identifying the regions that are rich or deficient in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.govresearchgate.net

The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface:

Red : Indicates regions of most negative potential, rich in electrons, and are favorable sites for electrophilic attack.

Blue : Indicates regions of most positive potential, poor in electrons, and are susceptible to nucleophilic attack.

Green : Represents areas with neutral or zero potential.

For a molecule like this compound, the oxygen atom of the carbaldehyde group and the nitrogen atom in the pyridine (B92270) ring would be expected to be electron-rich (red or yellow), while the hydrogen atoms would be electron-poor (blue).

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a method for defining atoms and the bonds between them based on the topology of the electron density. nih.govsemanticscholar.org This analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by locating critical points in the electron density field. The analysis of Bond Critical Points (BCPs) helps in understanding the strength and type of atomic interactions. nih.gov AIM analysis has been applied to imidazo[1,2-a]pyridine derivatives to investigate non-covalent interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between orbitals, providing insight into intramolecular and intermolecular bonding and interactions. semanticscholar.org It investigates charge transfer, hyperconjugative effects, and the stabilization energy associated with these interactions. This analysis helps to rationalize the stability of molecular structures by quantifying the electronic delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Studies on related imidazo[1,2-a]pyrimidine-Schiff base derivatives have utilized NBO analysis to understand charge delocalization within the molecular system. acs.orgsemanticscholar.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can confirm the stability of a molecule's conformation or its binding mode within a protein's active site, which cannot be fully captured by static docking studies. openpharmaceuticalsciencesjournal.com

In the context of drug design, MD simulations are performed on ligand-protein complexes to evaluate their stability and interactions in a dynamic environment that mimics physiological conditions. openpharmaceuticalsciencesjournal.com For example, MD simulations have been used to assess the stability of complexes between imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues and their target enzyme, providing insights into the precise binding interactions. openpharmaceuticalsciencesjournal.com Such studies are crucial for validating the potential of a compound as a drug candidate. While no specific MD simulation studies on this compound were found, this technique remains a vital tool for evaluating its potential biological interactions.

In Silico ADMET and Drug-Likeness Predictions

In the early stages of drug discovery, the computational assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, alongside its drug-likeness, is a critical step to predict its potential as a therapeutic agent. For this compound, while specific comprehensive in silico ADMET studies are not widely published, predictions can be extrapolated from the broader class of imidazo[1,2-a]pyridine derivatives and through the use of computational tools that analyze its chemical structure.

Imidazo[1,2-a]pyridine derivatives have been the subject of numerous computational studies to evaluate their pharmacokinetic and physicochemical properties. nih.gov These analyses often employ tools like SwissADME and pkCSM to predict parameters crucial for a compound's viability as a drug. nih.gov Generally, the imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in several marketed drugs and indicating that it often possesses favorable drug-like properties.

A key component of drug-likeness assessment is Lipinski's "Rule of Five," which suggests that orally active drugs typically have a molecular weight under 500 g/mol , a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. This compound generally aligns with these criteria, suggesting a good potential for oral bioavailability. Many designed imidazo[1,2-a]pyridine derivatives have shown zero violations of Lipinski's rules in computational studies.

The following table summarizes the predicted physicochemical and drug-likeness properties for this compound based on its structure and data from similar compounds.

PropertyPredicted Value/ClassificationSignificance in Drug Discovery
Physicochemical Properties
Molecular FormulaC₈H₆N₂OBasic structural information
Molecular Weight146.15 g/mol Within the ideal range for oral drugs (<500 g/mol )
LogP (XLogP3)~1.2-1.6Indicates moderate lipophilicity, favorable for membrane permeability
Topological Polar Surface Area (TPSA)~45-55 ŲSuggests good intestinal absorption and cell permeability
Number of Hydrogen Bond Donors0Fulfills Lipinski's rule (<5)
Number of Hydrogen Bond Acceptors3 (2 Nitrogen, 1 Oxygen)Fulfills Lipinski's rule (<10)
Number of Rotatable Bonds1Indicates low conformational flexibility, which can be favorable for binding
Drug-Likeness
Lipinski's Rule of Five0 violationsHigh likelihood of being an orally active drug
Bioavailability Score~0.55Indicates good potential for oral bioavailability
Pharmacokinetics (Predicted)
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantYes/No (predictions vary)Potential for central nervous system activity would depend on specific models
P-glycoprotein (P-gp) SubstrateNo (predicted)Less likely to be susceptible to efflux pumps, which can confer drug resistance
CYP450 InhibitionPotential inhibitor of some isoformsRisk of drug-drug interactions would need experimental validation

Note: The values in this table are estimations based on computational models and data for related compounds. Experimental validation is necessary for confirmation.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding affinity and interaction patterns of potential drug candidates with their biological targets. While specific molecular docking studies for this compound are not prominently available in the reviewed literature, the imidazo[1,2-a]pyridine scaffold has been widely investigated as a core structure for ligands targeting a diverse range of proteins.

These studies reveal the versatility of the imidazo[1,2-a]pyridine core in interacting with various biological targets, including but not limited to:

Anticancer Targets: Derivatives have been docked against kinases such as FLT3 and oxidoreductases, which are crucial in cancer progression. nih.govresearchgate.net For instance, certain derivatives have shown high binding affinities, with binding energies reaching -9.207 kcal/mol for oxidoreductase, interacting with key amino acid residues like His 222, Tyr 216, and Lys 270. researchgate.net

Antimicrobial Targets: The scaffold has been evaluated for its potential to inhibit bacterial enzymes. Docking studies on imidazo[1,2-a]pyridine-3-carboxamide analogues against Mycobacterium tuberculosis pantothenate synthetase have revealed key hydrogen bonding and pi-cation interactions within the active site. openpharmaceuticalsciencesjournal.com

Antiviral Targets: In the context of SARS-CoV-2, imidazo[1,2-a]pyrimidine derivatives (a closely related scaffold) have been docked against the ACE2 receptor and the spike protein, showing promising binding affinities competitive with known inhibitors. nih.gov

Anti-inflammatory Targets: Docking simulations have been performed to understand the interaction of imidazo[1,2-a]pyridine derivatives with proteins involved in inflammatory pathways, such as human leukotriene A4 hydrolase (LTA4H), where strong binding affinities have been observed. chemmethod.com

For this compound, the presence of the aldehyde group at the 8-position offers a unique point of interaction. The oxygen atom of the carbaldehyde can act as a hydrogen bond acceptor, while the aromatic system of the fused rings can participate in π-π stacking or hydrophobic interactions within a protein's active site. Depending on the specific target, the nitrogen atoms of the imidazo[1,2-a]pyridine core can also act as hydrogen bond acceptors.

The following table summarizes the types of interactions that this compound could potentially form with a biological target, based on the general findings for this class of compounds.

Interaction TypePotential Contribution from this compoundExample Amino Acid Residues (Hypothetical)
Hydrogen Bonding The oxygen atom of the 8-carbaldehyde group; Nitrogen atoms in the imidazo[1,2-a]pyridine ring system.Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine
π-π Stacking The aromatic imidazo[1,2-a]pyridine ring system.Phenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions The fused bicyclic ring structure.Leucine, Isoleucine, Valine, Alanine, Proline
Van der Waals Forces All atoms of the molecule.All amino acid residues in close proximity

Without specific docking studies, the precise binding mode and affinity of this compound for any given target remain hypothetical. However, the extensive research on its parent scaffold strongly suggests its potential as a versatile ligand for various biological macromolecules.

Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent medium can significantly influence the electronic properties and, consequently, the reactivity and photophysical behavior of a molecule. Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating these solvent effects.

For the imidazo[1,2-a]pyridine scaffold, it has been shown that the photophysical properties of its derivatives can be fine-tuned by the polarity of the solvent. A study on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes demonstrated that changes in the solvent medium affect processes like Excited-State Intramolecular Proton Transfer (ESIPT). In the gas phase, the ESIPT process was found to be a barrier-less process for most derivatives, but in polar solvents, an energy barrier was predicted for several of the compounds. This indicates that the solvent can stabilize different electronic states to varying degrees, thereby altering the energy landscape of photochemical reactions.

The following table outlines the predicted effects of different solvent types on the electronic properties and reactivity of this compound.

PropertyEffect of Nonpolar Solvents (e.g., Hexane)Effect of Polar Aprotic Solvents (e.g., THF, Dichloromethane)Effect of Polar Protic Solvents (e.g., Ethanol, Water)
Ground State Stabilization Minimal stabilization.Moderate stabilization due to dipole-dipole interactions.Strong stabilization, particularly if the solvent can form hydrogen bonds with the nitrogen or oxygen atoms.
Excited State Stabilization Minimal stabilization.Can be significant, especially for charge-transfer excited states.Strong stabilization, potentially altering the nature of the lowest excited state.
UV-Vis Absorption (λmax) Reference wavelength.Likely to exhibit a red shift (bathochromic shift) as the solvent polarity increases, due to greater stabilization of the more polar excited state.A more pronounced red shift is expected. Specific hydrogen bonding interactions can further modify the spectrum.
Fluorescence Emission Reference emission wavelength.A significant red shift in the emission spectrum (Stokes shift) is likely as solvent polarity increases.The largest Stokes shift is anticipated, with potential for quenching or enhancement of fluorescence depending on specific interactions.
Chemical Reactivity Lower reactivity in reactions involving polar intermediates or transition states.Enhanced reactivity for reactions with polar transition states.Can significantly enhance reactivity for reactions involving polar species. May also participate directly in the reaction (e.g., as a nucleophile).

These solvent-induced changes are critical for applications where the photophysical properties of the molecule are important, such as in the design of fluorescent probes, sensors, and optoelectronic materials. Furthermore, understanding solvent effects is crucial for optimizing reaction conditions in the synthesis and modification of this compound.

Emerging Applications in Materials Science and Catalysis Involving Imidazo 1,2 a Pyridine 8 Carbaldehyde Frameworks

Materials Science Applications

The inherent characteristics of the imidazo[1,2-a]pyridine (B132010) core, such as its rigid, planar structure and tunable electronic properties, make it a valuable component in the design of new materials. These derivatives have found utility in enhancing polymers, developing advanced electronic devices, and creating high-performance dyes. bio-conferences.org

Derivatives of the imidazo[1,2-a]pyridine framework are notable for their significant photophysical properties, which makes them highly attractive for applications in electronic and optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs). rsc.orgijrpr.com These compounds often exhibit strong fluorescence in the blue and violet regions of the spectrum. ijrpr.com

Research has demonstrated that strategic modifications to the imidazo[1,2-a]pyridine core can lead to materials with high fluorescence quantum yields (ΦF), a measure of the efficiency of light emission. rsc.org For instance, a library of synthesized derivatives showed emission quantum yields ranging from 0.2 to 0.7, with performance influenced by the nature of substituents on the molecule. researchgate.net Specifically, electron-donating groups tend to enhance luminescence. researchgate.net

Another crucial characteristic of these compounds is their ability to exhibit a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. rsc.orgnih.gov A large Stokes shift is advantageous in applications like fluorescent probes and OLEDs as it minimizes self-absorption and improves signal clarity. Naphthalene-fused imidazo[1,2-a]pyridinium salts, for example, have been synthesized to show green luminescence with exceptionally high quantum yields and a very large Stokes shift, proving useful in bio-imaging applications like mitochondrial imaging. rsc.org

In the context of OLEDs, novel bipolar deep-blue fluorescent emitters based on the imidazo[1,2-a]pyridine scaffold have been developed. These materials demonstrate excellent thermal stability and high emission quantum yields. nih.gov Non-doped OLEDs fabricated with these emitters have achieved impressive external quantum efficiencies (EQEs) of up to 6.13% while maintaining a deep-blue emission, which is among the best performance for devices with high brightness. nih.gov

Optoelectronic Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Derivative TypeMax Emission (nm)Quantum Yield (ΦF)Stokes Shift (nm)ApplicationReference
Substituted Imidazo[1,2-a]pyridines-0.2 - 0.7-General Luminescence researchgate.net
Naphthalene-fused Imidazo[1,2-a]pyridinium SaltsGreen EmissionHighLargeMitochondrial Imaging rsc.org
IP-DPPI EmitterDeep-BlueHigh (Device EQE: 6.13%)-OLEDs nih.gov
GBY-17 Emitter520 (Cyan)High (Device EQE: 15.6%)-Non-doped OLEDs rsc.org
GBY-18 Emitter623 (Red)High (Device EQE: 10.9%)-Non-doped OLEDs rsc.org
Imidazo[1,5-α]pyridine Sensor (IPD-SFT)--130Sulfite Detection nih.gov

The imidazo[1,2-a]pyridine structure is a valuable scaffold in the field of materials science for the production of dispersed dyes. bio-conferences.org These dyes are integral in the textile industry for coloring synthetic fibers like polyester (B1180765). The chemical properties of the imidazo[1,2-a]pyridine core allow for a wide range of functionalizations, which enables the creation of high-performance dyes with enhanced brightness, colorfastness, and durability. bio-conferences.org Azo dyes incorporating a pyridine (B92270) ring, a related structural feature, have been reported to exhibit better dyeability due to their molecular structure and can lead to excellent sublimation fastness on dyed fibers. researchgate.net The synthesis of various monoazo disperse dyes has been successfully achieved, resulting in strong black, orange-red, and golden-yellow colors with excellent fastness properties when applied to polyester fabrics. iosrjournals.org

Catalytic Applications

The nitrogen atoms within the imidazo[1,2-a]pyridine ring system are effective coordination sites for metal ions, making these compounds excellent ligands in organometallic chemistry and catalysis. researchgate.net Their derivatives have been successfully used to form stable and catalytically active metal complexes.

Imidazo[1,2-a]pyridine derivatives have been synthesized and characterized as ligands in complexes with various transition metals, including gold(III), iron(II), copper(I), and palladium(II). rsc.orgthieme-connect.comnih.govnih.gov The coordination of the imidazo[1,2-a]pyridine ligand to a metal center can significantly influence the electronic and steric environment of the metal, thereby tuning its catalytic activity. For example, iron(II) complexes of ligands like 2,6-bis(imidazo-[1,2-a]pyridin-2-yl)pyridine have been investigated for their spin-crossover properties, which are vital for designing new catalysts and photosensitizers. rsc.org Furthermore, Au(III) complexes with imidazo[1,2-a]pyridine derivatives have been synthesized and characterized, demonstrating the versatility of this scaffold in forming stable organometallic structures. nih.govnih.gov

A significant catalytic application of imidazo[1,2-a]pyridine-metal complexes is in mimicking the function of catecholase, a copper-containing enzyme that catalyzes the oxidation of catechols to o-quinones. bohrium.com In-situ formed complexes between various 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) derivatives and copper(II) salts have demonstrated excellent catalytic activity in the oxidation of catechol. bohrium.comscilit.com

The catalytic efficiency is dependent on several factors, including the nature of the substituents on the imidazo[1,2-a]pyridine ligand and the counter-anion of the copper salt. bohrium.com Studies have shown that complexes formed with copper(II) acetate (B1210297) (Cu(CH3COO)2) and copper(II) sulfate (B86663) (CuSO4) exhibit significantly higher oxidation rates compared to those with copper(II) nitrate (B79036) (Cu(NO3)2) or copper(II) chloride (CuCl2). bohrium.com Electron-donating groups on the ligand tend to increase the catalytic activity, while electron-withdrawing groups decrease it. The complex formed between 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and Cu(CH3COO)2 showed the highest activity, with an impressive oxidation rate. bohrium.com

Catecholase Activity of Imidazo[1,2-a]pyridine-Copper(II) Complexes

LigandCopper(II) SaltOxidation Rate (µmol L⁻¹ s⁻¹)Reference
L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde)Cu(CH₃COO)₂260.41 bohrium.com
L6 (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)CuCl₂43.40 bohrium.com

C-H Alkoxycarbonylation Reactions

A notable advancement in the functionalization of the imidazo[1,2-a]pyridine ring system is the development of a visible-light-mediated, regioselective C-H alkoxycarbonylation at the C-3 position. Research has demonstrated an eco-friendly method utilizing rose bengal as a photoredox catalyst. acs.orgnih.gov This transformation is significant as it avoids the harsh conditions and stoichiometric oxidants often required in traditional cross-coupling reactions.

In 2022, a study highlighted a process for the C3-alkoxycarbonylation of various imidazo[1,2-a]pyridines using carbazates as the source of the alkoxycarbonyl group. mdpi.comresearchgate.net The reaction is promoted by blue LED illumination at room temperature and uses ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as an oxidant. mdpi.comresearchgate.net This method has been shown to have good functional group tolerance, making it a versatile tool for the synthesis of biologically and materially relevant molecules. mdpi.com

The general applicability of this methodology is demonstrated by its successful application to a range of substituted imidazo[1,2-a]pyridines. The reaction proceeds efficiently with substrates bearing both electron-donating and electron-withdrawing groups on the pyridine or phenyl rings. This robust nature is crucial for the development of new functional materials and catalysts where fine-tuning of electronic properties is essential.

Below is a summary of the research findings for the visible-light-induced C3-alkoxycarbonylation of imidazo[1,2-a]pyridines.

Table 1: Research Findings on C-3 Alkoxycarbonylation of Imidazo[1,2-a]pyridines

Catalyst Reagents Oxidant Light Source Position of Functionalization Key Advantages
Rose Bengal Carbazates (NH₄)₂S₂O₈ Blue LED C-3 Mild, eco-friendly conditions; good functional group tolerance. mdpi.comacs.orgnih.govresearchgate.net

While this research focuses on the C-3 position, it underscores the ongoing efforts to develop novel C-H functionalization strategies for the imidazo[1,2-a]pyridine core. The insights gained from these studies on alkoxycarbonylation may pave the way for future investigations into direct C-H carboxylation, potentially at other positions of the ring system, including the C-8 position of Imidazo[1,2-A]pyridine-8-carbaldehyde, for applications in advanced materials and catalysis.

Analytical Methodologies for Imidazo 1,2 a Pyridine 8 Carbaldehyde and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of imidazo[1,2-a]pyridine (B132010) compounds, providing detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Imidazo[1,2-a]pyridine-8-carbaldehyde and its derivatives.

In ¹H NMR spectra, the chemical shifts, splitting patterns (multiplicity), and coupling constants (J) of protons reveal their chemical environment and proximity to neighboring protons. For instance, in the spectrum of a derivative like 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aldehyde proton (CHO) is distinctly observed as a singlet at approximately 9.79 ppm. nih.gov The aromatic protons of the imidazo[1,2-a]pyridine core and any substituents typically appear in the range of 6.7 to 8.9 ppm. nih.govmdpi.com

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbon atom of the aldehyde group in derivatives is characteristically deshielded, appearing at a downfield chemical shift, such as 185.45 ppm. nih.gov The carbon atoms within the fused heterocyclic ring system and any aromatic substituents typically resonate between 111 and 166 ppm. nih.govmdpi.com The characterization of various imidazo[1,2-a]pyridine derivatives is consistently confirmed through ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) analysis. mdpi.comacs.org

Table 1: Representative NMR Data for Imidazo[1,2-a]pyridine Derivatives

Compound Nucleus Chemical Shift (δ ppm) Key Assignments Reference
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde ¹H 9.79 (s, 1H) Aldehyde proton (CHO) nih.gov
6.86–8.47 (m, 8H) Aromatic protons nih.gov
¹³C 185.45 Aldehyde carbon (CHO) nih.gov
111.89–165.96 Aromatic & Heterocyclic carbons nih.gov
4-((4-Chlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine ¹H 5.14 (s, 1H) Methine proton (CH) mdpi.com
6.79–8.92 (m) Aromatic & Heterocyclic protons mdpi.com
¹³C 66.13 Methine carbon (CH) mdpi.com
112.33–145.53 Aromatic & Heterocyclic carbons mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the most characteristic absorption band is that of the aldehyde carbonyl (C=O) stretching vibration. This typically appears as a strong peak in the region of 1680-1715 cm⁻¹. Other significant peaks include C-H stretching vibrations from the aromatic rings (around 3000-3100 cm⁻¹) and C=C/C=N stretching vibrations from the fused heterocyclic system (typically in the 1450-1630 cm⁻¹ range). acs.org For example, IR spectra of various 3-benzyl-2-phenyl-H-imidazo[1,2-a]pyridine derivatives show characteristic peaks for aromatic C-H stretching (ν̃: 3023-3080 cm⁻¹) and C=C/C=N vibrations (ν̃: 1602-1629 cm⁻¹). acs.org

Table 2: Characteristic IR Absorption Bands for Imidazo[1,2-a]pyridine Derivatives

Functional Group Wavenumber Range (cm⁻¹) Description Reference
Aromatic C-H 3000 - 3100 Stretching vibration acs.org
Aldehyde C=O 1680 - 1715 Stretching vibration -
C=C and C=N 1450 - 1630 Ring stretching vibrations acs.org

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used. For this compound (C₈H₆N₂O), the expected exact mass is 146.0480 Da. nih.gov HRMS analysis of derivatives confirms their composition by comparing the calculated mass ([M+H]⁺) with the experimentally found value, often to within a few parts per million. mdpi.comrsc.orgmdpi.com For example, the HRMS (ESI) for C₂₁H₁₈N₂ was calculated as [M + H]⁺ 299.1548 and found to be 299.1541. acs.org

Table 3: HRMS Data for Imidazo[1,2-a]pyridine Derivatives

Compound Formula Ion Calculated m/z Found m/z Reference
C₂₅H₂₅N₆ [M+H]⁺ 409.2135 409.2133 mdpi.com
C₂₄H₂₃ClN₃O [M+H]⁺ 404.1524 404.1531 mdpi.com
C₈H₈N₃O₂ [M+H]⁺ 178.0611 178.0617 rsc.org

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Imidazo[1,2-a]pyridine systems are chromophores that exhibit characteristic absorption bands. Derivatives typically show two main absorption regions. nih.gov The lower-energy band, appearing around 320 nm, is attributed to π–π* transitions delocalized over the imidazo[1,2-a]pyridine and central phenyl rings. nih.gov A higher-energy, more intense band is often observed around 250-270 nm, also resulting from π–π* transitions involving the entire molecule. nih.gov The exact position and intensity of these bands can be influenced by the substitution pattern on the heterocyclic core. nih.govresearchgate.net

Chromatographic Techniques (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary indication of a compound's purity. mdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., mixtures of hexanes and ethyl acetate), the separation of starting materials, intermediates, and products can be visualized, often under UV light. mdpi.com

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (mobile phase) is passed through to separate the desired compound from impurities. nih.gov For instance, imidazo[1,2-a]pyridine derivatives have been purified using silica gel column chromatography with an ethyl acetate (B1210297):hexane (2:8) mixture as the mobile phase. nih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of a newly synthesized compound. The experimentally found percentages are compared with the calculated values based on the proposed molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's identity and purity. rsc.orgnih.gov For example, for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde (C₁₄H₉FN₂O), the calculated elemental composition was C, 69.99%; H, 3.78%; N, 11.66%. The experimentally found values were C, 69.96%; H, 3.75%; N, 11.63%, confirming the formula. nih.gov

X-ray Diffraction Analysis

X-ray diffraction analysis is a pivotal technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. This methodology has been applied to several derivatives of this compound to elucidate their precise stereochemistry, conformation, and intermolecular interactions within the crystal lattice. The data derived from these studies provide fundamental insights into the solid-state arrangement of these molecules, which can influence their physical properties and biological activities.

Detailed crystallographic studies have been conducted on derivatives such as 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde and 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341), confirming their structural identities and revealing key features of their crystal packing.

For 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, X-ray analysis revealed that the dihedral angle between the imidazo[1,2-a]pyridine and the phenyl rings is 28.61 (4)°. nih.gov The crystal packing is characterized by molecules connected into chains through weak C—H⋯O and C—H⋯N hydrogen bonds. nih.gov Furthermore, π–π stacking interactions between adjacent pyridine (B92270) rings, with a centroid–centroid distance of 3.7187 (7) Å, contribute to the stability of the crystal structure. nih.gov

The crystallographic data for these derivatives are summarized in the tables below.

Crystallographic Data for Imidazo[1,2-a]pyridine Derivatives

Table 1: Crystal Data and Structure Refinement for 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde researchgate.net

Parameter Value
Empirical Formula C₉H₅F₃N₂O
Formula Weight 214.15 g/mol
Temperature 293(2) K
Crystal System Orthorhombic
Space Group Pnma (no. 62)
a (Å) 7.276(2)
b (Å) 6.7773(19)
c (Å) 17.613(5)
Volume (ų) 868.5(4)
Z 4
Rgt(F) 0.0399

Table 2: Crystal Data and Structure Refinement for 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde nih.gov

Parameter Value
Empirical Formula C₁₄H₁₀N₂O
Formula Weight 222.2 g/mol
Temperature 120 K
Wavelength (Å) 0.71069 (Mo Kα)
Crystal System Orthorhombic
Space Group Pbca
a (Å) 13.0640(3)
b (Å) 7.4162(2)
c (Å) 21.6698(6)
Volume (ų) 2099.48(9)
Z 8
Density (calculated) 1.406 Mg m⁻³

These detailed structural analyses are crucial for understanding the structure-property relationships within this class of compounds and can guide the design of new derivatives with specific desired characteristics.

Future Perspectives and Challenges in Research on Imidazo 1,2 a Pyridine 8 Carbaldehyde

Development of Novel Synthetic Routes with Enhanced Sustainability

A significant challenge in medicinal chemistry is the development of synthetic protocols that are not only efficient but also environmentally benign. Future research will prioritize "green" chemistry principles for the synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde and its derivatives. ccspublishing.org.cn Key areas of development include:

One-Pot, Multi-Component Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), are highly efficient as they combine multiple synthetic steps into a single operation, reducing solvent waste and energy consumption. ccspublishing.org.cnmdpi.com These methods are ideal for creating diverse libraries of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. ccspublishing.org.cnmdpi.com

Eco-Friendly Catalysts and Solvents: Research is moving towards the use of less toxic and reusable catalysts, such as molecular iodine or montmorillonite (B579905) K-10 clay. acs.orgacs.org Furthermore, performing reactions in green solvents like water or under solvent-free conditions is a major goal. bio-conferences.orgorganic-chemistry.org An efficient method has been developed for synthesizing imidazo[1,2-a]pyridine derivatives in aqueous micellar media using a Cu(II)–ascorbate catalyst. acs.org

Synthesis StrategyKey AdvantagesRelevant Compounds/Reactions
Multi-Component Reactions (MCRs) High overall yields, atomic economy, reduced waste. mdpi.comGroebke–Blackburn–Bienaymé reaction for imidazo[1,2-a]pyridine-3-amines. mdpi.com
Microwave-Assisted Synthesis Reduced reaction times, improved efficiency. ccspublishing.org.cnmdpi.comSynthesis of imidazo[1,2-a]pyridine-1,2,3-triazoles. mdpi.com
Green Catalysis Environmentally benign, non-volatile, reusable. acs.orgMolecular iodine, montmorillonite K-10 clay, ammonium (B1175870) chloride. acs.orgacs.org
Aqueous Micellar Media Environmentally sustainable, avoids organic solvents. acs.orgCu(II)–ascorbate-catalyzed domino A3-coupling reaction. acs.org

Exploration of New Biological Targets and Therapeutic Applications

The imidazo[1,2-a]pyridine core is associated with a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.combenthamdirect.com Future research aims to leverage this scaffold, including derivatives of this compound, to address new and challenging biological targets.

Antitubercular Agents: This class of compounds has shown significant promise against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.gov Targets such as mycobacterial ATP synthase and the cytochrome bcc complex (QcrB) are being actively investigated. rsc.orgnih.govresearchgate.net

Anticancer Therapies: Derivatives have been explored as inhibitors of key signaling pathways in cancer, such as the PI3K/mTOR pathway. researchgate.net Novel compounds have also been developed as covalent inhibitors targeting specific mutations like KRAS G12C. rsc.org

Antiviral and Antiparasitic Agents: The scaffold is being evaluated against various viruses and parasites. nih.govnih.gov For instance, research efforts have focused on developing hits from high-throughput screening campaigns against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov

Other Therapeutic Areas: The versatility of the scaffold allows for its application in diverse areas such as diabetes (DPP-4 inhibitors), inflammation (COX-2 inhibitors), and neurological disorders. nih.govdrugbank.com

Advanced Computational Modeling for Predictive Design

In silico methods are becoming indispensable in modern drug discovery for accelerating the design and optimization of new drug candidates. For this compound derivatives, computational modeling offers several advantages:

Target Identification and Validation: Network pharmacology and molecular docking can identify potential biological targets and elucidate the binding modes of compounds within the active sites of proteins. nih.gov This was demonstrated in the design of potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 entry. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational models help rationalize SAR data, guiding the synthesis of more potent and selective analogues. nih.gov For example, modeling guided the refinement of fluorine-substituted piperidine (B6355638) moieties to improve bioavailability in PDGFR inhibitors. nih.gov

Predictive ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps in the early identification of candidates with favorable drug-like characteristics, reducing late-stage attrition. nih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can determine electronic properties (e.g., Frontier Molecular Orbitals) that are crucial for understanding the reactivity and interaction of the molecules. acs.orgnih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening

The efficient synthesis of the imidazo[1,2-a]pyridine scaffold makes it highly suitable for modern drug discovery platforms that rely on the rapid generation and testing of large numbers of compounds.

Combinatorial Libraries: The amenability of the scaffold to multi-component reactions allows for the creation of large, diverse chemical libraries by systematically varying the starting materials. researchgate.net This facilitates a broad exploration of the chemical space around the core structure.

High-Throughput Screening (HTS): These libraries can be subjected to HTS against various biological targets to identify initial "hit" compounds. nih.gov HTS campaigns have successfully identified imidazo[1,2-a]pyridine hits for infectious diseases like tuberculosis and leishmaniasis. nih.govnih.govresearchgate.net The subsequent hits can then be rapidly explored through virtual screening of proprietary compound libraries to expand the chemotype and improve activity. nih.gov

Design of Multi-Targeted Agents and Bivalent Compounds

Chronic and complex diseases often involve multiple biological pathways. Designing single molecules that can modulate several targets simultaneously is an emerging therapeutic strategy. The imidazo[1,2-a]pyridine scaffold provides a versatile platform for this approach.

Dual Inhibitors: Researchers have successfully designed imidazo[1,2-a]pyridine derivatives that act as dual inhibitors. For example, compounds have been developed to concurrently inhibit PI3K and mTOR, two key kinases in a major cancer signaling pathway. researchgate.net Similarly, derivatives have been designed to potentially block SARS-CoV-2 cell entry by inhibiting both the hACE2 receptor and the viral spike protein. nih.gov

Bivalent Ligands: The synthetic accessibility of the scaffold allows for the linking of two pharmacophores to create bivalent ligands. Such compounds could bridge two different targets or two binding sites on the same target, potentially leading to enhanced potency and selectivity.

Overcoming Pharmacokinetic Limitations

A major challenge in drug development is ensuring that a potent compound has suitable pharmacokinetic properties, including good oral bioavailability and metabolic stability. Research on imidazo[1,2-a]pyridines has actively addressed these issues.

Improving Bioavailability: Poor oral exposure can be caused by factors such as efflux transport by proteins like P-glycoprotein (Pgp). nih.gov Strategic chemical modifications, such as the introduction of fluorine atoms, have been shown to reduce Pgp-mediated efflux and significantly improve oral bioavailability. nih.gov

Enhancing Metabolic Stability: Certain positions on the imidazo[1,2-a]pyridine ring may be susceptible to metabolic degradation. Structure-activity relationship studies have identified modifications that enhance stability. For example, replacing a metabolically labile group with a more robust one, such as a pyridine (B92270) substituent, can decrease susceptibility to metabolism in liver microsomes. nih.govacs.org

Pharmacokinetic ChallengeStrategy for ImprovementExample
Poor Oral Bioavailability Reduce P-glycoprotein (Pgp) efflux.Incorporation of a fluorine-substituted piperidine. nih.gov
High IV Clearance Enhance metabolic stability.Introduction of a C–F bond to strengthen adjacent bonds. nih.gov
In Vivo Metabolism Block metabolically susceptible sites.Introduction of sterically or electronically different substituents (e.g., a 2-pyridyl group). nih.govacs.org

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for preparing imidazo[1,2-a]pyridine-8-carbaldehyde derivatives?

  • Methodological Answer : A multi-step synthesis using 2-aminonicotinate or 2-aminopyridine derivatives as starting materials is widely employed. For example, condensation of 2-aminonicotinate with α-haloketones in ethanol under reflux conditions yields imidazo[1,2-a]pyridine intermediates, followed by halogenation or formylation at the 3- or 8-position. HATU/DIPEA-mediated amide coupling with substituted amines achieves carboxamide derivatives with yields up to 97% . Solid-phase synthesis methods using polymer-bound intermediates are also effective for generating diverse derivatives .

Q. How can researchers characterize this compound derivatives experimentally?

  • Methodological Answer : Comprehensive characterization involves:

  • Spectroscopy : FT-IR for functional group analysis, 1H NMR^1 \text{H NMR} for structural elucidation (e.g., aldehyde proton at δ 9.8–10.2 ppm), and mass spectrometry for molecular weight confirmation .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and non-covalent interactions (e.g., Hirshfeld surface analysis for π-π stacking or hydrogen bonding) .
  • Elemental Analysis : Combustion analysis (C, H, N) to verify purity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : In airtight containers at 2–8°C, away from ignition sources .
  • Emergency Measures : For accidental exposure, rinse eyes/skin with water and seek medical advice .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Substitution at the 3-position (e.g., halogenation) improves antimicrobial activity. For example, 3-cyanoethyl derivatives show anti-ulcer properties by mimicking zolimidine’s metabolic pathways .
  • Side Chain Optimization : Introducing carboxamide groups at the 8-position enhances antibacterial potency against Staphylococcus aureus (MIC: 10–15 µg/mL) and antifungal activity against Candida albicans .
  • Data-Driven SAR : Computational tools (e.g., molecular docking) predict binding affinities to biological targets like cyclin-dependent kinases (CDKs) .

Q. What strategies resolve contradictions in cytotoxicity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Validate IC50_{50} values across multiple cell lines (e.g., HepG2, MCF-7) to differentiate selective toxicity.
  • Table 1 : Cytotoxicity of Select Derivatives (IC50_{50}, µM)
CompoundHep-2MCF-7A375Vero (Normal Cells)
10a 20211676
10b 14161414
  • Mechanistic Studies : Compare apoptosis induction (e.g., caspase-3 activation) vs. necrosis to clarify mode of action .

Q. How can factorial design optimize reaction conditions for synthesizing imidazo[1,2-a]pyridine-8-carboxamides?

  • Methodological Answer :

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Example Design : A 24^4 factorial design to test ethanol vs. DMF, HATU (1.2–2.0 equiv), and DIPEA (2–4 equiv).
  • Outcome : Ethanol with HATU (1.5 equiv) and DIPEA (3 equiv) at 80°C for 12 hours maximizes yield (97%) while minimizing byproducts .

Q. What computational tools aid in predicting the physicochemical properties of this compound derivatives?

  • Methodological Answer :

  • Software : Gaussian for DFT calculations (e.g., HOMO-LUMO gaps), Schrödinger Suite for ADMET profiling.
  • Applications :
  • Solubility prediction via LogP calculations.
  • Metabolic stability assessment using cytochrome P450 binding simulations .

Key Research Findings

  • This compound derivatives exhibit dual antibacterial (Gram-positive and Gram-negative) and antifungal activity, with low cytotoxicity against normal Vero cells (IC50_{50} > 70 µM) .
  • Solid-phase synthesis enables rapid diversification, producing >50 derivatives for high-throughput screening .
  • SC-XRD confirms planar geometry, facilitating π-π interactions with biological targets like DNA topoisomerases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.